molecular formula C20H25N3O2 B11965721 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol

4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol

Cat. No.: B11965721
M. Wt: 339.4 g/mol
InChI Key: QUIHIMFSIVRMLM-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a dimethylbenzyl group, and a benzenediol moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol typically involves a multi-step process. One common method begins with the preparation of the piperazine derivative, which is then reacted with 2,4-dimethylbenzyl chloride under basic conditions to form the intermediate compound. This intermediate is subsequently subjected to a condensation reaction with 1,3-benzenediol in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2,4-Dimethylphenyl)piperazin-1-yl)methyl)benzene-1,3-diol
  • 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-2,6-dimethylphenol

Uniqueness

4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H25N3O2/c1-15-3-4-18(16(2)11-15)14-22-7-9-23(10-8-22)21-13-17-5-6-19(24)12-20(17)25/h3-6,11-13,24-25H,7-10,14H2,1-2H3/b21-13+

InChI Key

QUIHIMFSIVRMLM-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=C(C=C3)O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.